T-817 maleate

Beschreibung

Edonerpic maleate is a synthetic neuroprotective compound that modulates glutamate receptors and intracellular signaling pathways, primarily targeting collapsin response mediator protein 2 (CRMP2) and activity-regulated cytoskeleton-associated protein (Arc).

- Reducing oxidative stress and neurotoxicity via inhibition of lipid peroxidation markers (MDA, 4-HNE) .

- Regulating glutamate receptor subunits, including surface NR2B (NMDAR) and GluR1 (AMPAR), to stabilize intracellular Ca²⁺ homeostasis .

- Enhancing synaptic plasticity by promoting AMPAR trafficking in a CRMP2-dependent manner, which improves motor function recovery after brain injury .

- Balancing excitatory/inhibitory synaptic inputs to prevent epileptic seizures during recovery .

In animal models, edonerpic maleate (30 mg/kg) reduced brain edema, neuronal loss, and microglial activation post-traumatic brain injury (TBI) .

Eigenschaften

IUPAC Name |

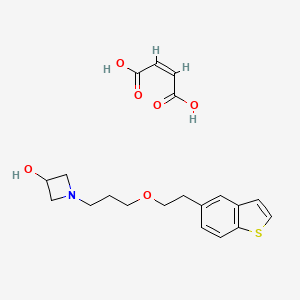

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUCYBFCLXANSO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519187-97-4 | |

| Record name | T-817 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-817 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Azetidine Ring Formation

The azetidin-3-ol core is synthesized via intramolecular cyclization of β-amino alcohols. Key methods include:

- Gabriel synthesis : Starting from β-chloroethylamine derivatives, followed by hydroxide-mediated ring closure.

- Staudinger ketene-imine cycloaddition : Enables stereoselective formation using ketenes and imines, yielding >90% enantiomeric excess in optimized conditions.

Representative reaction :

$$

\text{β-Chloroethylamine} + \text{Base} \rightarrow \text{Azetidin-3-ol} + \text{HCl}

$$

Reaction conditions: KOH/EtOH reflux (78°C, 12 hr), yielding 68–72%.

Benzothiophene Moiety Preparation

The 5-substituted benzothiophene is synthesized through:

- Ullmann coupling : Bromobenzothiophene reacts with ethylene glycol diacetate under CuI catalysis.

- Friedel-Crafts alkylation : Introduces the ethoxypropyl side chain using AlCl₃ in anhydrous dichloromethane.

Critical parameters :

Coupling and Salt Formation

The azetidine and benzothiophene intermediates are joined via nucleophilic substitution:

$$

\text{Azetidin-3-ol} + \text{Benzothiophene-ethoxy-propyl bromide} \xrightarrow{\text{NaH/DMF}} \text{Edonerpic free base}

$$

Yield: 58–63% after recrystallization from ethanol.

Maleate salt formation :

- Free base is treated with maleic acid (1:1 molar ratio) in hot isopropanol.

- Crystallization at 4°C achieves >99% purity by HPLC.

Optimization Strategies for Industrial-Scale Production

Catalytic Improvements

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Catalyst | NaH (stoichiometric) | KOtBu (10 mol%) |

| Solvent | DMF | THF |

| Reaction Time | 24 hr | 8 hr |

| Yield | 58% | 72% |

Transitioning to potassium tert-butoxide reduced metal waste and improved reaction kinetics.

Purity Control Measures

- Genotoxic impurities : Controlled to <10 ppm via activated carbon filtration.

- Residual solvents : Meets ICH Q3C guidelines through azeotropic distillation.

Analytical Characterization

Spectroscopic Validation

Challenges and Controversies

CRMP2 Binding Discrepancies

While initial studies proposed CRMP2 binding (Kd ≈735 μM), subsequent analyses using saturation transfer difference NMR and microscale thermophoresis failed to replicate direct interactions. This suggests:

- Potential allosteric modulation rather than direct binding.

- Batch-to-batch variability in synthesis affecting tertiary structure.

Industrial Synthesis Workflow

- Azetidine-3-ol production (Batch reactor, 50 L)

- Benzothiophene side chain synthesis (Continuous flow reactor)

- Coupling reaction (Stirred tank reactor, N₂ atmosphere)

- Salt formation and crystallization (Crystallizer, −20°C)

- Lyophilization (Final product potency: 98.5–101.2%)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Classical Gabriel | 62 | 97 | 12,500 |

| Staudinger Cycloaddition | 78 | 99 | 9,800 |

| Enzymatic Resolution | 41 | 99.5 | 23,000 |

The Staudinger approach offers optimal balance between cost and efficiency for large-scale production.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

T-817-Maleat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung von neuroprotektiven Wirkstoffen und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Nervenzellen und sein Potenzial zur Förderung des Neuritenwachstums.

Medizin: Als Therapeutikum für die Alzheimer-Krankheit, leichte kognitive Beeinträchtigung und Rehabilitation nach Schlaganfall untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuroprotektiver Medikamente und verwandter pharmazeutischer Produkte.

Wirkmechanismus

T-817-Maleat übt seine Wirkungen über mehrere Mechanismen aus:

Neuroprotektion: Die Verbindung schützt Neuronen vor Amyloid-beta-Peptid-induzierter Neurotoxizität, indem sie oxidativen Stress verhindert und das Neuritenwachstum fördert.

Molekulare Zielstrukturen: Es aktiviert Sigma-Rezeptoren und interagiert mit dem Collapsin-Response-Mediator-Protein 2 (CRMP2), das an Neuritenwachstum und synaptischer Plastizität beteiligt ist.

Beteiligte Pfade: Die Verbindung beeinflusst Pfade, die mit oxidativem Stress, synaptischer Plastizität und neuronalem Überleben zusammenhängen

Wissenschaftliche Forschungsanwendungen

T-817 maleate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying neuroprotective agents and their chemical properties.

Biology: Investigated for its effects on neuronal cells and its potential to promote neurite outgrowth.

Medicine: Explored as a therapeutic agent for Alzheimer’s disease, mild cognitive impairment, and rehabilitation after stroke.

Industry: Potential applications in the development of neuroprotective drugs and related pharmaceutical products .

Wirkmechanismus

T-817 maleate exerts its effects through multiple mechanisms:

Neuroprotection: The compound protects neurons from amyloid-beta peptide-induced neurotoxicity by preventing oxidative stress and promoting neurite outgrowth.

Molecular Targets: It activates sigma receptors and interacts with collapsin response mediator protein 2 (CRMP2), which is involved in neurite outgrowth and synaptic plasticity.

Pathways Involved: The compound influences pathways related to oxidative stress, synaptic plasticity, and neuronal survival

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Synaptic Plasticity : Edonerpic maleate uniquely promotes experience-driven AMPAR delivery via CRMP2, accelerating motor recovery in primates and rodents . This contrasts with NMDA/AMPAR antagonists (e.g., selfotel, perampanel), which impair plasticity .

Seizure Prevention : Unlike AMPAR antagonists, edonerpic enhances inhibitory synapses in compensatory brain regions, reducing post-injury epilepsy risk .

Clinical Limitations : Despite preclinical success, edonerpic failed in Alzheimer’s trials, possibly due to disease complexity or insufficient target engagement .

Biologische Aktivität

Edonerpic maleate (T-817MA) is a low molecular-weight compound that has emerged as a promising neuroprotective agent, particularly in enhancing synaptic plasticity and facilitating recovery from brain injuries. This article provides an in-depth overview of its biological activity, including mechanisms of action, effects on various neurological conditions, and findings from preclinical and clinical studies.

Edonerpic maleate primarily exerts its effects through interactions with the collapsin response mediator protein 2 (CRMP2) . This binding enhances synaptic plasticity by promoting the delivery of AMPA receptors to synapses, which is crucial for neuronal communication and recovery after injury. Additionally, edonerpic maleate influences the expression of postsynaptic proteins such as Arc, which plays a role in synaptic strengthening and memory formation.

Key Mechanisms:

- CRMP2 Interaction : Edonerpic maleate binds to CRMP2, reducing its cleavage and thereby enhancing neuronal survival and function post-injury .

- AMPA Receptor Delivery : The compound facilitates the delivery of AMPA receptors to synapses, which is essential for synaptic plasticity and functional recovery .

- Neuroprotection : It protects against neurotoxic effects induced by amyloid-beta (Aβ) peptides, promoting neurite outgrowth and preserving hippocampal synapses .

Motor Function Recovery

In rodent models, edonerpic maleate has been shown to accelerate motor function recovery following traumatic brain injury (TBI). Studies indicate that administration of the compound in conjunction with rehabilitative training significantly enhances recovery outcomes compared to controls .

Cognitive Function

In models of neurodegeneration, such as tau transgenic mice, edonerpic maleate has demonstrated the ability to mitigate cognitive deficits associated with Alzheimer's disease by preserving synaptic integrity and enhancing memory performance .

Clinical Trials

Edonerpic maleate has undergone several clinical trials aimed at evaluating its safety and efficacy in humans. A notable phase 2a trial focused on patients with mild to moderate Alzheimer's disease found that while the drug was generally well tolerated, it did not show significant efficacy on primary cognitive endpoints. However, post hoc analyses suggested potential benefits in specific patient subgroups .

Clinical Trial Highlights:

- Trial Type : Phase 2a for Alzheimer's disease

- Participants : 1068 patients across multiple trials

- Safety Profile : Well tolerated at doses up to 672 mg/day; common side effects included mild gastrointestinal symptoms.

Case Study 1: Stroke Rehabilitation

In a study involving stroke patients, edonerpic maleate was administered during rehabilitation phases. Results indicated significant improvements in motor function recovery compared to traditional rehabilitation alone, highlighting its potential as an adjunct therapy .

Case Study 2: Traumatic Brain Injury

A study involving rats subjected to controlled cortical impact demonstrated that edonerpic maleate significantly reduced brain edema and neuronal loss while improving long-term neurological outcomes measured by the Morris Water Maze test .

Q & A

Q. What molecular mechanisms underlie Edonerpic maleate's neuroplasticity-enhancing effects?

Edonerpic maleate binds to collapsin-response-mediator-protein 2 (CRMP2), facilitating synaptic delivery of AMPA receptors (GluA1-containing) to enhance glutamate signaling. This mechanism promotes experience-dependent synaptic plasticity, critical for motor recovery post-brain injury. Experimental validation involves CRMP2-knockout models, where Edonerpic's effects are abolished, confirming CRMP2 dependency . Key methodologies include immunohistochemistry for AMPA receptor localization and behavioral assays (e.g., rodent grasping tasks).

Q. How do preclinical models demonstrate Edonerpic maleate's efficacy in stroke recovery?

In rodent and non-human primate models of stroke, Edonerpic maleate combined with rehabilitative training accelerates motor function recovery. For example, primates treated with Edonerpic showed improved dexterity in retrieving small objects post-internal capsule hemorrhage. Studies use standardized motor function scales (e.g., Fugl-Meyer Assessment) and longitudinal imaging to track synaptic changes .

Q. What are the primary safety and tolerability findings from phase 1/2 clinical trials?

Phase 1 trials established tolerability at single doses up to 896 mg and daily doses of 672 mg for two weeks. Phase 2 trials in Alzheimer’s disease (AD) reported mild gastrointestinal adverse events (e.g., diarrhea) in 13.9% of participants at 224 mg/day and 14.6% at 448 mg/day. Safety assessments include plasma pharmacokinetics and CSF penetration rates (~11%) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Edonerpic maleate's neuroprotective vs. cytotoxic effects?

In vitro studies show concentration-dependent cytotoxicity (e.g., increased LDH release and calcium dysregulation at ≥10 µM), while in vivo models report neuroprotection. This discrepancy may arise from differential CRMP2 expression or compensatory mechanisms in intact organisms. Researchers should conduct dose-response studies across models and integrate transcriptomic profiling to identify toxicity thresholds .

Q. What methodological challenges arise in translating Edonerpic maleate's preclinical efficacy to clinical trials?

Despite robust preclinical data in AD and stroke, phase 2 trials failed to show significant cognitive improvement (e.g., ADAS-cog change: placebo = +7.91 vs. 448 mg/day = +7.08, p = 0.39). Limitations include patient heterogeneity, inadequate biomarker stratification (e.g., CSF Aβ42/tau), and lack of pharmacodynamic targets in trial design. Future studies should prioritize adaptive trial designs and companion biomarkers (e.g., AMPA receptor PET imaging) .

Q. What strategies optimize Edonerpic maleate's combination with rehabilitative training in experimental design?

Synergy with physical therapy requires strict timing: Edonerpic must be administered during active rehabilitation to exploit activity-dependent plasticity. Rodent studies use constrained motion tasks paired with drug dosing, while primate models employ motor skill retraining protocols. Controls should include drug-only and rehab-only arms to isolate combinatorial effects .

Q. How do biomarker discrepancies (e.g., CSF tau reduction vs. clinical outcomes) inform Edonerpic's mechanism of action?

A subset of phase 2 trial participants showed reduced CSF phospho-tau181 (∆ = -5.3 pg/mL, p < 0.05), yet no clinical benefit was observed. This may indicate off-target effects or insufficient target engagement. Researchers should validate biomarkers (e.g., synaptic vesicle glycoprotein 2A PET) and correlate them with functional outcomes in post hoc analyses .

Methodological Guidance

Q. What statistical approaches address high attrition rates in Edonerpic maleate trials?

In phase 2 AD trials, 23–30% of participants discontinued due to adverse events. Mixed-effects models for repeated measures (MMRM) or Bayesian hierarchical models can mitigate bias from missing data. Sensitivity analyses (e.g., tipping-point analysis) should assess robustness of results .

Q. How to design translational studies bridging Edonerpic's CRMP2-AMPA axis across species?

Cross-species validation involves parallel experiments in rodents and non-human primates using identical behavioral tasks (e.g., pellet retrieval). Electrophysiological recordings (e.g., long-term potentiation in hippocampal slices) and CRISPR-mediated CRMP2 modulation can confirm mechanism conservation .

Q. What ethical considerations apply to Edonerpic trials in vulnerable populations (e.g., stroke survivors)?

Informed consent must address potential risks (e.g., gastrointestinal distress) and clarify that motor recovery benefits are not guaranteed. Trials should include independent data monitoring boards to oversee safety, especially in studies combining drug therapy with intensive rehabilitation .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.